2-(4-fluorophenyl)-3-(4-iodophenyl)-2,3-dihydroquinazolin-4(1H)-one
Description
2-(4-fluorophenyl)-3-(4-iodophenyl)-2,3-dihydroquinazolin-4(1H)-one is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of fluorine and iodine atoms attached to phenyl rings, which are further connected to a dihydroquinazolinone core. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Properties
IUPAC Name |
2-(4-fluorophenyl)-3-(4-iodophenyl)-1,2-dihydroquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FIN2O/c21-14-7-5-13(6-8-14)19-23-18-4-2-1-3-17(18)20(25)24(19)16-11-9-15(22)10-12-16/h1-12,19,23H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGKGXKXVXVPHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FIN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-3-(4-iodophenyl)-2,3-dihydroquinazolin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the intermediate: The initial step involves the reaction of 4-fluoroaniline with 4-iodobenzaldehyde to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization with anthranilic acid under acidic conditions to form the quinazolinone core.
Reduction: The final step involves the reduction of the quinazolinone core to yield the desired 2,3-dihydroquinazolin-4(1H)-one compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-3-(4-iodophenyl)-2,3-dihydroquinazolin-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can further modify the dihydroquinazolinone core.
Substitution: Halogen atoms (fluorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinazolinone derivatives.
Reduction: Further reduced dihydroquinazolinone compounds.
Substitution: Compounds with substituted functional groups replacing the halogen atoms.
Scientific Research Applications
2-(4-fluorophenyl)-3-(4-iodophenyl)-2,3-dihydroquinazolin-4(1H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-3-(4-iodophenyl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-fluorophenyl)-3-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one
- 2-(4-fluorophenyl)-3-(4-bromophenyl)-2,3-dihydroquinazolin-4(1H)-one
- 2-(4-fluorophenyl)-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one
Uniqueness
The uniqueness of 2-(4-fluorophenyl)-3-(4-iodophenyl)-2,3-dihydroquinazolin-4(1H)-one lies in the presence of both fluorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens in the same molecule can enhance its potential as a versatile compound for various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
